5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one
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Overview
Description
5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one is a complex heterocyclic compound. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzimidazole with benzyl chloride, followed by methylation and thiolation reactions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, often using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under acidic or basic conditions.
Scientific Research Applications
5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication and transcription processes. The compound’s sulfanyl group plays a crucial role in its biological activity by forming disulfide bonds with target proteins .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-aminobenzimidazole, 5-nitrobenzimidazole, and 2-methylbenzimidazole. Compared to these compounds, 5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one is unique due to its specific substitution pattern and the presence of the sulfanyl group, which enhances its biological activity and chemical reactivity .
Properties
Molecular Formula |
C17H16N4OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-6-sulfanylidene-5H-imidazo[4,5-f]benzimidazol-2-one |
InChI |
InChI=1S/C17H16N4OS/c1-19-14-8-12-13(9-15(14)20(2)17(19)22)21(16(23)18-12)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,23) |
InChI Key |
LRUQITUBJWJENR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)NC(=S)N3CC4=CC=CC=C4)N(C1=O)C |
Origin of Product |
United States |
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